molecular formula C9H15NO3 B1524649 tert-butyl N-(2-oxocyclobutyl)carbamate CAS No. 1260817-77-3

tert-butyl N-(2-oxocyclobutyl)carbamate

Cat. No. B1524649
M. Wt: 185.22 g/mol
InChI Key: XLCYHPABMXGUFH-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-oxocyclobutyl)carbamate” is a chemical compound with the CAS Number 1260817-77-3 . Its molecular weight is 185.22 and its IUPAC name is tert-butyl 2-oxocyclobutylcarbamate . The compound is typically stored at -10 degrees Celsius .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-(2-oxocyclobutyl)carbamate” were not found, similar compounds such as tert-butyl carbamate have been synthesized through palladium-catalyzed cross-coupling reactions with various aryl halides .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(2-oxocyclobutyl)carbamate” is 1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) . This indicates that the compound has a cyclobutyl ring structure with an oxo group and a carbamate group attached.


Physical And Chemical Properties Analysis

“tert-butyl N-(2-oxocyclobutyl)carbamate” has a density of 1.1±0.1 g/cm3 . Its boiling point is 302.1±31.0 °C at 760 mmHg . The compound is in the form of a powder .

Scientific Research Applications

  • CAS Number : 1260817-77-3
  • Molecular Weight : 185.22
  • Purity : 97%
  • Physical Form : Solid
  • Storage Temperature : Refrigerator

This compound is available from several suppliers, including Synthonix Corporation , J&W Pharmlab, LLC , and Angene International Limited .

  • tert-Butyl carbamate : This compound was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate : This compound may be used in the preparation of an isobaric mix solution for use in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .
  • N-Boc-ethylenediamine : This compound is used in the synthesis of thyronamine derivatives. It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide. Further, it is used in both oligonucleotide and peptide synthesis .
  • tert-Butyl (3-oxocyclobutyl)carbamate : This compound has a similar structure to “tert-butyl N-(2-oxocyclobutyl)carbamate”, but there is no specific information available about its applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “tert-butyl N-(2-oxocyclobutyl)carbamate” were not found, similar compounds like tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines , suggesting potential applications in organic synthesis.

properties

IUPAC Name

tert-butyl N-(2-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYHPABMXGUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-oxocyclobutyl)carbamate

CAS RN

1260817-77-3
Record name tert-butyl N-(2-oxocyclobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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